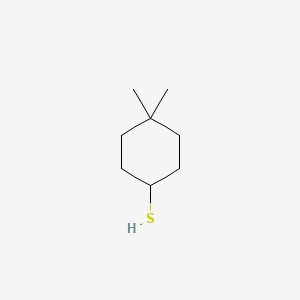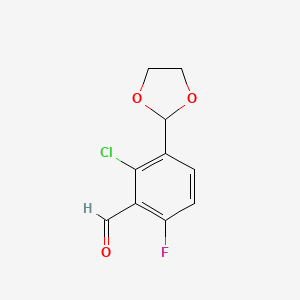
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde
説明
“2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde” is a chemical compound that has been used in various chemical reactions . It is a derivative of quinoline, a class of compounds that have been extensively studied due to their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloroquinoline-3-carbaldehydes with ethylene glycol in refluxing toluene containing p-toluenesulfonic acid . This reaction leads to the formation of the desired intermediate 2-chloro-3-(1,3-dioxolan-2-yl)-quinoline .Molecular Structure Analysis
The molecular formula of “2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde” is C12H10ClNO2 . The molecular weight of this compound is 235.67 .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of 2-chloro-3-(1,3-dioxolan-2-yl)-quinolines . Furthermore, it has been used in the preparation of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide .科学的研究の応用
- This compound is used in the synthesis of quinoline ring systems . The quinoline ring is a basic structure in many natural and synthetic compounds with significant biological and pharmacological activities .
- 2-Chloroquinoline-3-carbaldehyde is used in reactions to construct fused or binary quinoline-cord heterocyclic systems . These systems are important in medicinal chemistry and drug discovery .
- This compound is used as a key intermediate for the preparation of 2-aminoquinoline-3-carbaldehydes . These compounds have diverse biological activities and are used in medicinal chemistry .
- 2-Chloroquinoline-3-carbaldehyde is prepared from acetanilide via a Vilsmeier-Haack reaction . This reaction is a formylation process that involves the electrophilic chlorination of a substrate followed by formylation .
- Some reactions of 2-chloroquinoline-3-carbaldehyde have been applied successfully to the synthesis of biologically important compounds . These compounds have considerable biological and pharmacological activities .
Synthesis of Quinoline Ring Systems
Construction of Fused or Binary Quinoline-Cord Heterocyclic Systems
Preparation of 2-Aminoquinoline-3-carbaldehydes
Vilsmeier-Haack Reaction
Synthesis of Biologically Important Compounds
Synthesis of Schiff’s Bases
- This compound is used in a one-pot synthesis of pyridoquinolinones . The reaction involves treatment of substituted acetanilide with DMF and POCl3 to produce 2-Chloroquinoline-3-carbaldehyde. To this reaction mixture, a secondary amide is added in POC13 solution containing one drop of DMF, and the mixture is heated for a further 2-3 hours at 75°C .
- 2-Chloroquinoline-3-carbaldehyde reacts with NaXH (X = S, Se) to prepare 3-Formylquinoline-2-Thione (X = S) and -Seleno I (X = Se) . These compounds react with primary amines to produce Schiff’s bases .
- This compound is used in the synthesis of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide . The synthesis involves a two-step process: first, reaction of 2-Chloroquinoline-3-carbaldehyde with ethylene glycol, followed by reaction with hydrazine hydrate to afford 3-(1,3-dioxolan-2-yl)-2-hydrazinoquinoline .
Synthesis of Pyridoquinolinones
Preparation of 3-Formylquinoline-2-Thione and -Seleno
Synthesis of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted Hydrazinecarbothioamide
Synthesis of Thiazolidinone and Thiazoline Derivatives
特性
IUPAC Name |
2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c11-9-6(10-14-3-4-15-10)1-2-8(12)7(9)5-13/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMDICROKQTMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=C(C=C2)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

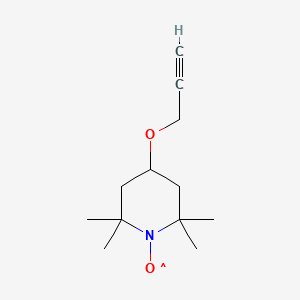
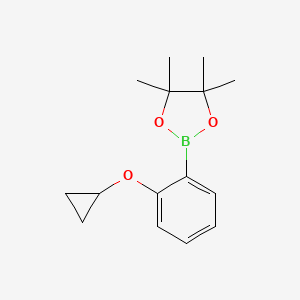
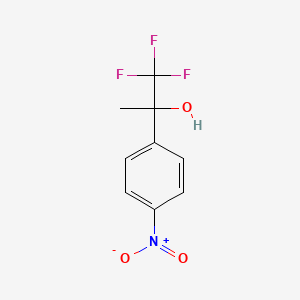
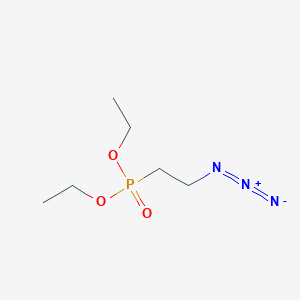
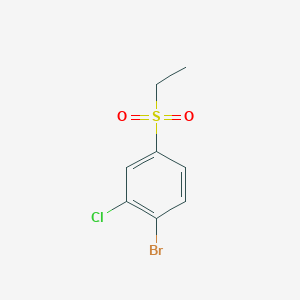
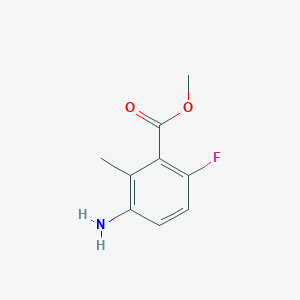
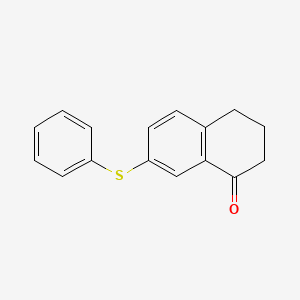
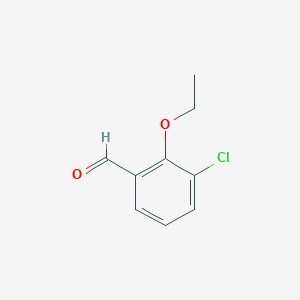
![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)
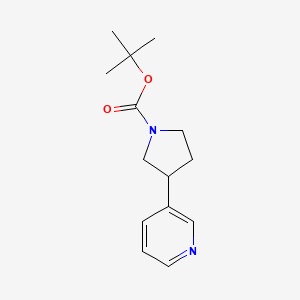
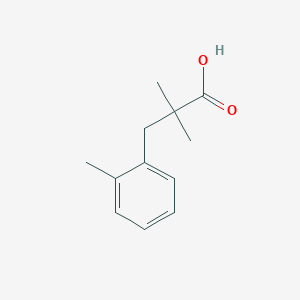
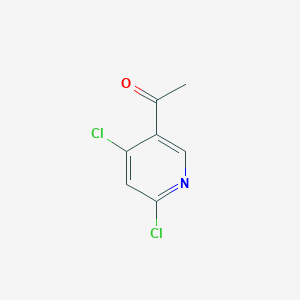
![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)
